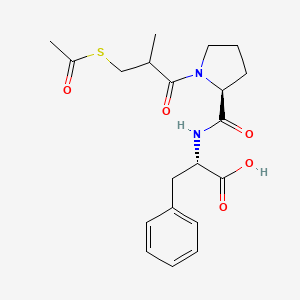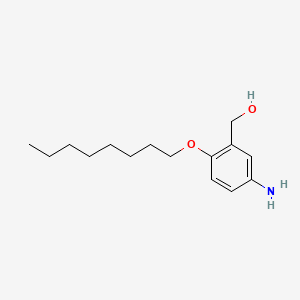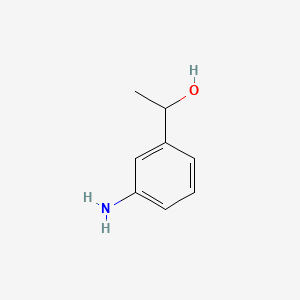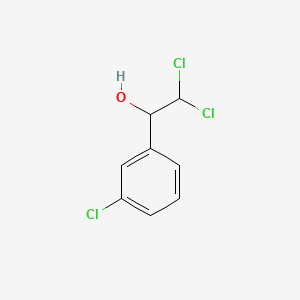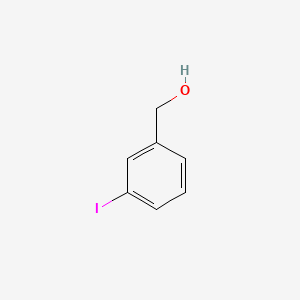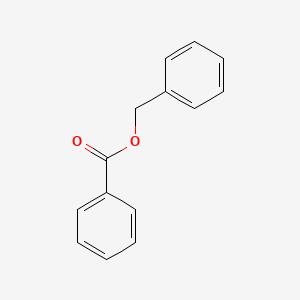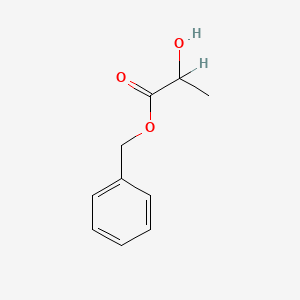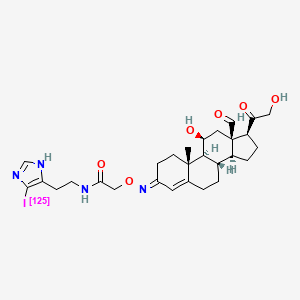
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is a biochemical.
Wissenschaftliche Forschungsanwendungen
Radioimmunoassay Development
A significant application of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is in the development of radioimmunoassay systems. Scarisbrick and Cameron (1975) investigated its use with various antisera, comparing its binding capacity and inhibition by radioinert progesterone. This study highlighted the potential of iodine-125 labeled materials in creating efficient and cost-effective radioimmunoassays for progesterone, demonstrating the benefits over tritiated-progesterone, especially in large-scale analyses (Scarisbrick & Cameron, 1975).
Affinity Chromatography and Immunoassays
Eisen et al. (1996) synthesized new derivatives of progesterone and aldosterone, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), for use in affinity chromatography and immunoassays. Their work demonstrated that these derivatives could effectively label antibodies specific for aldosterone and progesterone, offering a nonradioactive method for detecting these steroids and their binding sites (Eisen et al., 1996).
Investigation of Novel Membrane-Intrinsic Receptors
In 2003, Lösel et al. explored the use of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) in the study of novel, membrane-intrinsic receptors for progesterone and aldosterone. Their research involved photochemical crosslinking with radioligand in mononuclear leukocytes, leading to the identification of unique binding sites for aldosterone, distinct from classic nuclear receptors (Lösel et al., 2003).
Steroid Radioimmunoassay Systems
Cameron et al. (1974) synthesized steroid-[125I]-iodohistamine radioligands, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), to study various steroid radioimmunoassay systems. Their research provided insights into the specificity and potential applications of these systems for assaying different steroids, highlighting the versatility of radio-iodine labeled ligands (Cameron et al., 1974).
Eigenschaften
CAS-Nummer |
87002-37-7 |
|---|---|
Produktname |
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) |
Molekularformel |
C28H37125IN4O6 |
Molekulargewicht |
650.5 g/mol |
IUPAC-Name |
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H37IN4O6/c1-27-8-6-17(33-39-13-24(38)30-9-7-21-26(29)32-15-31-21)10-16(27)2-3-18-19-4-5-20(23(37)12-34)28(19,14-35)11-22(36)25(18)27/h10,14-15,18-20,22,25,34,36H,2-9,11-13H2,1H3,(H,30,38)(H,31,32)/b33-17+/t18-,19-,20+,22-,25+,27-,28+/m0/s1/i29-2 |
InChI-Schlüssel |
JALDDFVSKIVSGM-JTYAGRGJSA-N |
Isomerische SMILES |
C[C@]12CC/C(=N\OCC(=O)NCCC3=C(N=CN3)[125I])/C=C1CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@@H]5C(=O)CO)C=O)O |
SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Kanonische SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ACOIH aldosterone-3-(O-carboxymethyl)oximino-(2-(125I)iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), I125 labeled |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



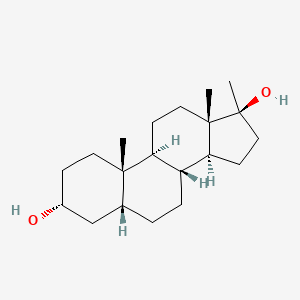

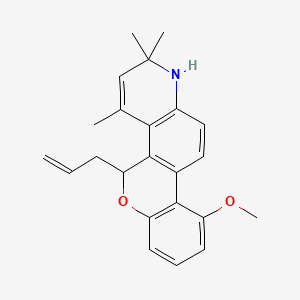
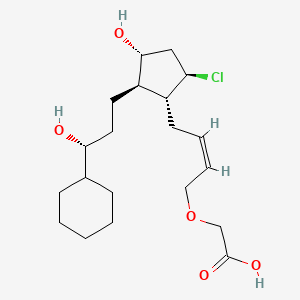
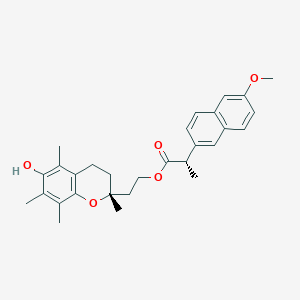
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
